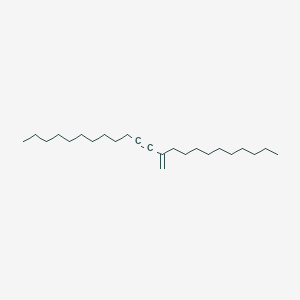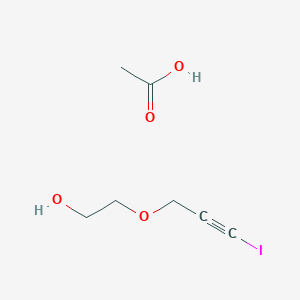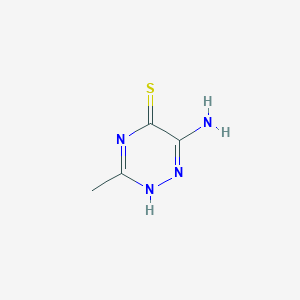
6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of an amino group at the 6th position and a methyl group at the 3rd position, along with a thione group at the 5th position, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with acetoacetic ester in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2,4-triazine-5(2H)-thione: Lacks the methyl group at the 3rd position.
3-Methyl-1,2,4-triazine-5(2H)-thione: Lacks the amino group at the 6th position.
1,2,4-Triazine-5(2H)-thione: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89730-61-0 |
|---|---|
Molecular Formula |
C4H6N4S |
Molecular Weight |
142.19 g/mol |
IUPAC Name |
6-amino-3-methyl-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C4H6N4S/c1-2-6-4(9)3(5)8-7-2/h1H3,(H2,5,8)(H,6,7,9) |
InChI Key |
YXPGWJAXLWHTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
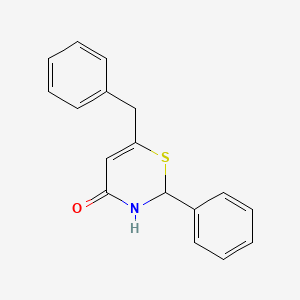
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)

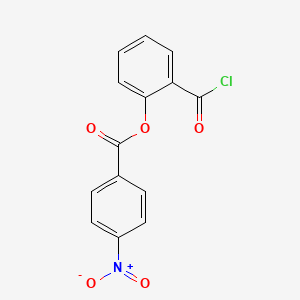
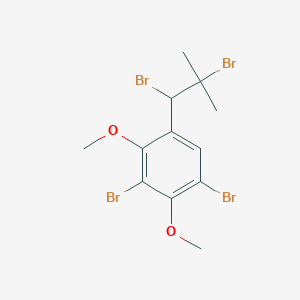
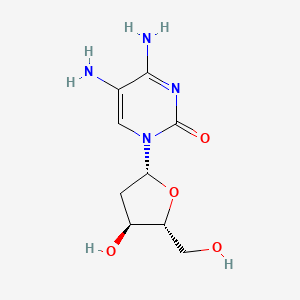
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
